molecular formula C31H28Si2 B075133 Disilane, methylpentaphenyl- CAS No. 1450-22-2

Disilane, methylpentaphenyl-

Cat. No.: B075133
CAS No.: 1450-22-2
M. Wt: 456.7 g/mol
InChI Key: JRIPUGLQRTUKPL-UHFFFAOYSA-N
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Description

Disilane, methylpentaphenyl- is an organosilicon compound characterized by the presence of a disilane (Si–Si) bond. Disilanes are known for their unique electronic properties, which resemble those of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in silicon-silicon bonds. This compound features a methyl group and five phenyl groups attached to the disilane core, making it a complex and intriguing molecule for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disilane, methylpentaphenyl- typically involves the coupling of silicon-based precursors. Common synthetic approaches include salt elimination and palladium-catalyzed silicon-carbon coupling reactions. These methods allow for the precise construction of the disilane core with the desired substituents .

Industrial Production Methods: While specific industrial production methods for disilane, methylpentaphenyl- are not widely documented, the general principles of organosilicon chemistry apply. Industrial synthesis would likely involve scalable versions of the laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Disilane, methylpentaphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Disilane, methylpentaphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of disilane, methylpentaphenyl- involves the unique electronic properties of the silicon-silicon bond. The σ-electron delocalization along the silicon-silicon bond allows for efficient σ-π conjugation with adjacent aryl groups. This conjugation can modulate the electrochemical and photophysical characteristics of the compound, making it suitable for various applications. The silicon atoms’ inherent electropositivity also plays a crucial role in the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: Disilane, methylpentaphenyl- is unique due to the presence of a methyl group in addition to the phenyl groups. This structural variation can lead to distinct electronic and steric effects, influencing the compound’s reactivity and applications. The combination of methyl and phenyl groups provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications .

Biological Activity

Disilane, methylpentaphenyl- (also known as methylpentaphenyldisilane), is a compound that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This article delves into its biological activity, focusing on its chemical behavior, photochemical characteristics, and implications for biological systems.

Chemical Structure and Properties

Methylpentaphenyldisilane is characterized by a silicon-silicon bond with methyl and pentaphenyl groups attached to the silicon atoms. The presence of multiple phenyl groups contributes to its stability and reactivity, making it an interesting subject for photochemical studies.

Photochemical Behavior

Research has shown that methylpentaphenyldisilane exhibits complex photochemical behavior when subjected to laser flash photolysis. Upon exposure to 248-nm light in solvents such as acetonitrile and isooctane, it generates a variety of transient species. Notably, a transient species with an absorption maximum at 490 nm has been identified as a 1,3,5-(1-sila)triene structure . This behavior indicates that the compound can undergo significant transformations under specific conditions.

Key Findings from Photolysis Studies

  • Transient Species : The photolysis of methylpentaphenyldisilane produces several reactive intermediates, including triphenylsilyl and methyldiphenylsilyl radicals .
  • Kinetics : The decay traces of these radicals show mixed kinetics, with long-lived residual absorption observed on the microsecond timescale. This suggests that the radicals can persist long enough to participate in further reactions.
  • Quenching Effects : The addition of quenching agents like 2-bromopropane significantly shortens the lifetimes of the generated radicals, indicating their high reactivity .

Case Studies and Research Findings

While specific case studies directly involving the biological activity of methylpentaphenyldisilane are scarce, related research provides insights into the behavior of silanes and their derivatives in biological contexts:

StudyFindings
Sluggett & Leigh (1992)Investigated photochemistry; identified reactive intermediates formed during photolysis .
Chatgilialoglu et al. (1982)Explored radical chemistry involving silanes; demonstrated potential for oxidative reactions .

Properties

IUPAC Name

methyl-diphenyl-triphenylsilylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28Si2/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIPUGLQRTUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347408
Record name Disilane, methylpentaphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-22-2
Record name Disilane, methylpentaphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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